N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl}benzamide
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Overview
Description
N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl}benzamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a dimethoxyphenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl}benzamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the trifluoromethyl group and the dimethoxyphenyl group. The final step involves the coupling of the imidazole derivative with benzamide under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl}benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with various biomolecules.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives and trifluoromethyl-substituted molecules. Examples include:
- N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl}acetamide
- N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl}propionamide
Uniqueness
What sets N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl}benzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C27H24F3N3O4 |
---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]benzamide |
InChI |
InChI=1S/C27H24F3N3O4/c1-36-21-14-13-18(17-22(21)37-2)15-16-33-23(19-9-5-3-6-10-19)31-26(25(33)35,27(28,29)30)32-24(34)20-11-7-4-8-12-20/h3-14,17H,15-16H2,1-2H3,(H,32,34) |
InChI Key |
QEMBSLAQMRKUGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=NC(C2=O)(C(F)(F)F)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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